molecular formula C34H26N2O2 B4847374 1,4-bis[4-(phenylethynyl)benzoyl]piperazine

1,4-bis[4-(phenylethynyl)benzoyl]piperazine

Cat. No. B4847374
M. Wt: 494.6 g/mol
InChI Key: CXANYOLGZIWHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[4-(phenylethynyl)benzoyl]piperazine, also known as BPEB, is a small molecule that belongs to the family of piperazine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. BPEB has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology.

Mechanism of Action

The sigma-1 receptor is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine binds to the sigma-1 receptor with high affinity and modulates its activity. The exact mechanism of action of 1,4-bis[4-(phenylethynyl)benzoyl]piperazine is not fully understood, but it is thought to involve the regulation of calcium signaling and protein trafficking.
Biochemical and Physiological Effects:
1,4-bis[4-(phenylethynyl)benzoyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and acetylcholine in the brain, which could have implications for the treatment of neurodegenerative diseases. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which could have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

1,4-bis[4-(phenylethynyl)benzoyl]piperazine has several advantages for lab experiments. It is a potent and selective ligand for the sigma-1 receptor, which makes it a valuable tool for studying sigma-1 receptor function. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1,4-bis[4-(phenylethynyl)benzoyl]piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine also has a short half-life in vivo, which can limit its usefulness for certain applications.

Future Directions

There are several future directions for research on 1,4-bis[4-(phenylethynyl)benzoyl]piperazine. One area of interest is the development of 1,4-bis[4-(phenylethynyl)benzoyl]piperazine-based drugs for the treatment of neurodegenerative diseases and psychiatric disorders. Another area of interest is the use of 1,4-bis[4-(phenylethynyl)benzoyl]piperazine as a tool for studying sigma-1 receptor function in various cellular processes. Additionally, there is potential for the use of 1,4-bis[4-(phenylethynyl)benzoyl]piperazine in cancer therapy, particularly in combination with other drugs. Further research is needed to fully understand the potential applications of 1,4-bis[4-(phenylethynyl)benzoyl]piperazine in scientific research.

Scientific Research Applications

1,4-bis[4-(phenylethynyl)benzoyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,4-bis[4-(phenylethynyl)benzoyl]piperazine has also been found to modulate ion channels and neurotransmitter release, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

[4-[4-(2-phenylethynyl)benzoyl]piperazin-1-yl]-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2O2/c37-33(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)35-23-25-36(26-24-35)34(38)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-22H,23-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANYOLGZIWHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1,4-diylbis{[4-(phenylethynyl)phenyl]methanone}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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